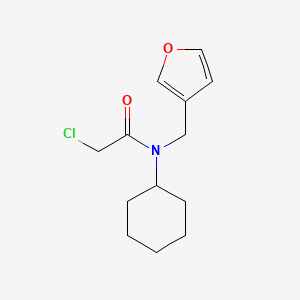

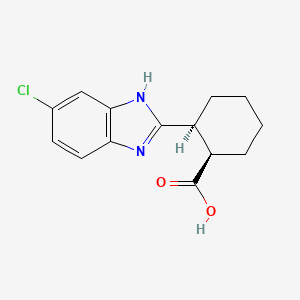

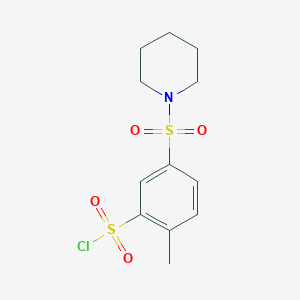

![molecular formula C13H9FN2OS B2832461 5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 379236-06-3](/img/structure/B2832461.png)

5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, also known as 5-Fluoro-6-methyl-2,3-dithiopyrimidin-4(3H)-one, is a novel synthetic compound that has been studied for its potential applications in scientific research. This compound has been used in various studies due to its unique properties, such as being an inhibitor of cyclin-dependent kinases (CDKs) and a potential therapeutic agent.

Applications De Recherche Scientifique

Neuroprotective and Anti-neuroinflammatory Agents

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

Antitumor Activity

A series of novel 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives were designed, synthesized, and evaluated for antiproliferative activity against four human cancer cell lines (MGC-803, PC-3, A549, and H1975) using MTT assay in vitro . Among them, compound N- (3-chloro-4-fluorophenyl)-2- ( (5-cyano-4-phenyl-6- (pyrimidin-2-ylthio)pyrimidin-2-yl)thio)acetamide ( 15n) showed good anti-tumor proliferation activity against four tested cancer cell lines .

Inhibition of Clonal Formation and Migration of Cancer Cells

Further mechanism studies showed that compound ( 15n) inhibited the clonal formation and migration of PC-3 cells in a concentration dependent manner .

Induction of Cell Cycle Arrest

Compound ( 15n) induced PC-3 cell cycle arrest in G0/G1 phase, thereby inhibiting the proliferation of PC-3 cells .

Induction of Cell Apoptosis

Compound ( 15n) induced PC-3 cell apoptosis in a concentration dependent and time-dependent manner .

Promotion of Reactive Oxygen Species Accumulation

Compound ( 15n) promoted the accumulation of reactive oxygen species in PC-3 cells in a concentration-dependent manner .

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2OS/c1-7-10(8-2-4-9(14)5-3-8)11-12(17)15-6-16-13(11)18-7/h2-6H,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPGXBQPTBABDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(S1)N=CNC2=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326910 |

Source

|

| Record name | 5-(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641802 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one | |

CAS RN |

379236-06-3 |

Source

|

| Record name | 5-(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

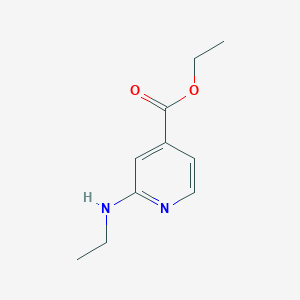

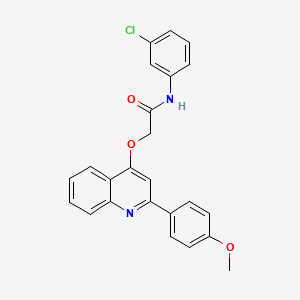

![4-Amino-2-[(2-anilino-2-oxoethyl)sulfanyl]-5-cyano-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B2832385.png)

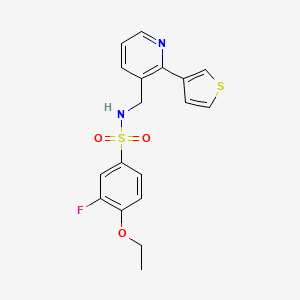

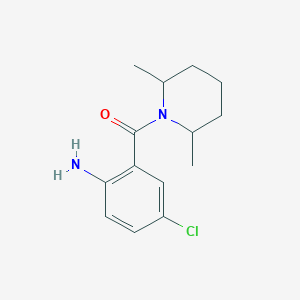

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2832387.png)

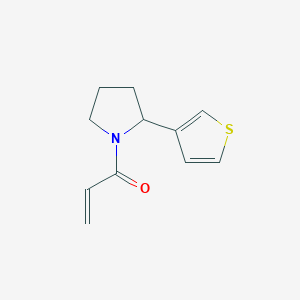

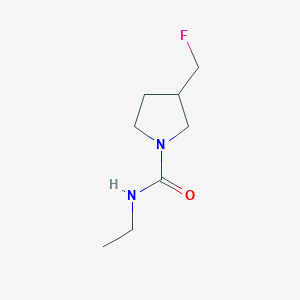

![5-Bromo-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2832401.png)